molecular formula C13H9F3N4 B14766926 5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14766926
M. Wt: 278.23 g/mol
InChI Key: ZWPQSGGRMNAAIF-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings. The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)8-3-1-2-7(4-8)9-5-18-12-10(9)11(17)19-6-20-12/h1-6H,(H3,17,18,19,20)

InChI Key

ZWPQSGGRMNAAIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC3=NC=NC(=C23)N

Origin of Product

United States

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